molecular formula C10H10I3V-5 B1506976 Bis(cyclopentadienyl)vanadium iodide CAS No. 53291-02-4

Bis(cyclopentadienyl)vanadium iodide

Cat. No.: B1506976
CAS No.: 53291-02-4
M. Wt: 561.84 g/mol
InChI Key: JZLCDNJHBGDFAS-UHFFFAOYSA-K
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Description

Bis(cyclopentadienyl)vanadium(III) iodide, or vanadocene iodide, is an organovanadium compound with the formula (C₅H₅)₂VI (CAS 53291-02-4) . It crystallizes as a paramagnetic solid with a molecular weight of 308.04 g/mol and a melting point exceeding 300°C . The vanadium center is in the +3 oxidation state (d² configuration), leading to two unpaired electrons and paramagnetic behavior . Its structure features a monomeric arrangement with the iodide ion symmetrically positioned between two tilted cyclopentadienyl (Cp) rings, as inferred from analogous monochloride structures . Safety data indicate hazards related to toxicity (Risk Code 25) and irritation (Risk Codes 36/37/38) .

Properties

IUPAC Name

cyclopenta-1,3-diene;vanadium;triiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.3HI.V/c2*1-2-4-5-3-1;;;;/h2*1-3H,4H2;3*1H;/q2*-1;;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLCDNJHBGDFAS-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[V].[I-].[I-].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10I3V-5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722184
Record name cyclopenta-1,3-diene;vanadium;triiodide
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Molecular Weight

561.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53291-02-4
Record name cyclopenta-1,3-diene;vanadium;triiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(cyclopentadienyl)vanadium iodide
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Comparison with Similar Compounds

Bis(cyclopentadienyl)vanadium(III) Monochloride [(C₅H₅)₂VCl]

  • Structure and Magnetism: Like the iodide, this monomeric V(III) complex (d²) exhibits paramagnetism due to degenerate molecular orbitals . The chloride ligand occupies a symmetric position, minimizing steric and electronic repulsion .
  • Electronic Configuration : The d² configuration results in a triplet ground state, confirmed by EPR spectroscopy .
  • Applications: Used in catalytic studies, particularly alkane oxidation, due to its stable monomeric structure .

Bis(cyclopentadienyl)vanadium(IV) Dichloride [(C₅H₅)₂VCl₂]

  • Oxidation State : Vanadium(IV) (d¹ configuration) .
  • Structure : Likely adopts a distorted geometry with two chloride ligands. The +4 oxidation state reduces electron density at the metal center, enhancing oxidative reactivity .
  • Applications: Serves as an intermediate in organometallic synthesis and catalysis .
  • Safety : Classified as hazardous, requiring handling under inert conditions .

Bis(cyclopentadienyl)vanadium Bromide [(C₅H₅)₂VBr]

  • Comparison with Iodide: Bromide’s smaller ionic radius (compared to iodide) may lead to differences in solubility and ligand mobility. Both are V(III) complexes, but bromide’s higher electronegativity could influence redox potentials .
  • Synthesis : Prepared via halide metathesis reactions, similar to the iodide .

Neutral Vanadocene [(C₅H₅)₂V]

  • Oxidation State : Vanadium(IV) (d¹) .
  • Properties : Neutral and highly reactive, with a lower melting point (165°C ) compared to the iodide .
  • Thermochemistry : Enthalpy of formation (ΔfH°solid) is 144.7 ± 8.9 kJ/mol , indicating stability despite reactivity .

Structural and Electronic Analysis

Compound Oxidation State d-Electrons Geometry Magnetic Moment Key Applications
(C₅H₅)₂VI (Iodide) +3 Monomeric Paramagnetic Catalysis, potential antitumor
(C₅H₅)₂VCl (Monochloride) +3 Monomeric Paramagnetic Alkane oxidation catalysis
(C₅H₅)₂VCl₂ (Dichloride) +4 Distorted Paramagnetic Synthetic intermediate
(C₅H₅)₂VBr (Bromide) +3 Monomeric Paramagnetic Research applications
(C₅H₅)₂V (Vanadocene) +4 Sandwich Paramagnetic Fundamental studies

Key Research Findings

  • Catalytic Activity: V(III) monochloride and iodide show promise in oxidation reactions, leveraging their d² configuration for electron transfer .
  • Antitumor Potential: Bis(cyclopentadienyl)vanadium complexes, including the iodide, are explored for cytotoxicity against cancer cell lines, though mechanistic studies are ongoing .
  • Thermal Stability : The iodide’s high melting point (>300°C) suggests robustness in high-temperature applications, contrasting with vanadocene’s lower stability .

Preparation Methods

Reaction of Vanadium Halides with Cyclopentadienyl Reagents

One of the earliest and most referenced methods involves the reaction of vanadium trihalides (such as vanadium triiodide or vanadium trichloride) with cyclopentadienyl reagents, often cyclopentadienyl Grignard reagents or alkali metal cyclopentadienyl salts.

  • Stepwise Process:
    • Preparation of cyclopentadienyl Grignard reagent (e.g., cyclopentadienyl magnesium bromide).
    • Reaction of this reagent with vanadium triiodide or vanadium trichloride to form a mixture of bis(cyclopentadienyl)vanadium and bis(cyclopentadienyl)magnesium species.
    • Separation of the vanadium complex by sublimation or crystallization.

This method, however, is often complex due to multiple steps and the need for careful separation of by-products.

Reductive Carbonylation and Oxidation Route (Patent US3144472A)

A more streamlined process described in a patent involves:

  • Reductive carbonylation of vanadium trihalide in the presence of an alkali or alkaline earth metal and an ether solvent under carbon monoxide pressure to form hexacarbonyl vanadate intermediates.
  • Reaction of these intermediates with alkali or alkaline earth metal cyclopentadienyl complexes and an oxidizing agent (often a halide of a Group IIB metal such as mercury halides).
  • This yields cyclopentadienyl vanadium tetracarbonyl compounds, which after further processing and sublimation, can be converted to bis(cyclopentadienyl)vanadium iodide.

Key parameters include:

Parameter Range/Value
Temperature 60 to 150 °C (preferably ~60 °C)
Carbon monoxide pressure 1000 to 10,000 psi
Reaction time 1 to 40 hours
Solvent Ether solvents such as dimethoxyethane or diethyleneglycol dimethyl ether

This process is noted for higher yields (48-55%) compared to older methods (30-42%) and is simpler operationally.

Grignard Reagent Route and Sublimation

The classical Fischer et al. method involves:

  • Preparation of cyclopentadienyl Grignard reagent.
  • Reaction with vanadium tetrachloride to yield a mixture of bis(cyclopentadienyl)magnesium and bis(cyclopentadienyl)vanadium.
  • Separation of these by sublimation.

This method is more laborious, involving six distinct steps, and generally results in lower yields (30-42%) compared to the reductive carbonylation method.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Fischer et al. Grignard route Vanadium tetrachloride, cyclopentadienyl Grignard Cyclopentadienyl magnesium bromide Multi-step, sublimation 30-42% Laborious, multiple steps
Reductive carbonylation + oxidation (Patent US3144472A) Vanadium trihalide, alkali metal, ether, CO Oxidizing agent (Group IIB metal halide) 60-150 °C, 1000-10,000 psi CO, 1-40 h 48-55% Simpler, higher yield
Organolithium substitution (Birkholz thesis) Bis(cyclopentadienyl)vanadium dichloride, phenyl lithium Ether solvent Not specified Not specified For substituted derivatives

Research Findings and Notes

  • The reductive carbonylation approach is preferred for higher yields and operational simplicity.
  • The use of ether solvents such as dimethoxyethane is critical for stabilizing intermediate complexes.
  • Oxidizing agents facilitate the formation of vanadium in the +1 oxidation state intermediate, which is then converted to the desired +3 state in this compound.
  • Purification by sublimation is a common final step to obtain pure crystalline product.
  • Commercially, the compound is available in various purity grades, supporting diverse research and industrial applications.

Q & A

Q. How can researchers address gaps in the mechanistic understanding of iodide ligand lability?

  • Methodological Answer :
  • Variable-Temperature NMR : Track ligand exchange rates (kₑₓ) in CD₂Cl₂ or toluene-d₈. Use Eyring plots to extract activation parameters (ΔH‡, ΔS‡).
  • Computational MD Simulations : Model solvent effects on iodide dissociation pathways using explicit solvent models (e.g., COSMO-RS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(cyclopentadienyl)vanadium iodide
Reactant of Route 2
Bis(cyclopentadienyl)vanadium iodide

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